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Introduction

Milademetan (also known as RAIN-32) is an oral, potent, and selective small-molecule inhibitor
of the murine double minute 2 (MDM2)-p53 protein interaction.[1][2] In cancers with wild-type
TP53, amplification of the MDM2 gene leads to overexpression of the MDM2 protein, which in
turn leads to the degradation of the p53 tumor suppressor protein. By inhibiting the MDM2-p53
interaction, milademetan is designed to restore p53 function, leading to cell-cycle arrest and
apoptosis in cancer cells.[1][3][4] This document provides a comprehensive summary of the
early-phase clinical trial results for milademetan tosylate hydrate, focusing on quantitative
data, experimental protocols, and key biological pathways.

Mechanism of Action: The MDM2-p53 Signaling
Pathway

Milademetan's therapeutic rationale is centered on the reactivation of the p53 tumor suppressor
pathway. In normal cells, MDM2 is a critical negative regulator of p53, targeting it for
proteasomal degradation.[3][5] In certain cancers, MDM2 is amplified, leading to an
overabundance of the MDM2 protein and subsequent inactivation of p53, even when the TP53
gene itself is not mutated.[1][6] Milademetan competitively binds to MDM2 at the p53-binding
pocket, thereby preventing the interaction between MDM2 and p53. This disruption stabilizes
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p53, allowing it to accumulate and transcriptionally activate its downstream target genes, which
ultimately results in cell cycle arrest and apoptosis.[3][5]
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Milademetan's Mechanism of Action

Early-Phase Clinical Trial Data

Milademetan has been evaluated in several early-phase clinical trials, including a Phase 1
dose-escalation study, the Phase 2 MANTRA-2 basket trial, and the Phase 3 MANTRA trial.
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Table 2: Topline Efficacy Results from the Phase 3
MANTRA Trial
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Experimental Protocols
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Phase 1 Dose-Escalation and Expansion Study
(NCT01877382)

Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2
dose (RP2D) and schedule of milademetan, and to evaluate its safety, pharmacokinetics,
and preliminary efficacy.[7][8][11]

Patient Population: Patients with advanced solid tumors or lymphomas. A dose-expansion
cohort focused on patients with dedifferentiated liposarcoma.[2][7]

Methodology: This was a first-in-human, open-label, dose-escalation and dose-expansion
study.[2][7] Patients received milademetan orally once daily across four different schedules
in 28-day cycles:

o Days 1-21

o Days 1-28

o Days 1-7

o Days 1-3 and 15-17[2][7]

Dose Escalation: Doses ranged from 15 mg to 340 mg once daily.[2]
Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTSs).

Secondary Outcome Measures: Tumor response, pharmacokinetics, and
pharmacodynamics.

Results: The recommended Phase 2 dose and schedule was determined to be 260 mg once
daily on days 1-3 and 15-17 every 28 days.[2][7] This intermittent dosing schedule was found
to mitigate dose-limiting hematologic toxicities while maintaining efficacy.[2][7]
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Phase 1 Clinical Trial Workflow

Phase 2 MANTRA-2 Basket Study (NCT05012397)

o Objective: To evaluate the safety and efficacy of milademetan in patients with advanced or
metastatic solid tumors with MDM2 gene amplification (copy number > 8) and wild-type
TP53.[1][12]

» Patient Population: Patients with various advanced solid tumors refractory to standard
therapy, harboring MDM2 amplification and wild-type TP53.[1][12] The most common
malignancies included biliary tract, sarcoma, and breast cancer.[1]
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o Methodology: This was a multicenter, single-arm, open-label basket study.[12] Patients
received milademetan at the recommended Phase 2 dose of 260 mg orally once daily on
days 1-3 and 15-17 of each 28-day cycle.[1]

e Primary Outcome Measure: Objective Response Rate (ORR).[1][6]

e Secondary Outcome Measures: Progression-Free Survival (PFS) and adverse events.[1][6]

Phase 3 MANTRA Registrational Trial (NCT04979442)

o Objective: To compare the efficacy and safety of milademetan versus trabectedin in patients
with unresectable or metastatic dedifferentiated liposarcoma.[10][13]

» Patient Population: Patients aged 18 years or older with histologically confirmed
unresectable or metastatic DDLPS.[10]

» Methodology: This was a randomized, multicenter, open-label, registrational trial.[10][13]
Patients were randomized 1:1 to receive either:

o Milademetan: 260 mg orally once daily on days 1-3 and 15-17 of each 28-day cycle.[10]
o Trabectedin: 1.5 mg/m? as a 24-hour intravenous infusion once every 3 weeks.[10]

e Primary Outcome Measure: Progression-Free Survival (PFS) by blinded independent central
review.[9][13]

o Secondary Outcome Measures: Overall survival, investigator-assessed PFS, ORR, duration
of response, disease control rate, safety, and patient-reported outcomes.[10][13]

o Results: The trial did not meet its primary endpoint of a statistically significant improvement
in PES for milademetan compared to trabectedin.[9][10]

Conclusion

Early-phase clinical trials of milademetan have established a manageable safety profile and
demonstrated preliminary antitumor activity in patients with MDM2-amplified, TP53 wild-type
solid tumors, particularly in dedifferentiated liposarcoma. The Phase 1 study successfully
identified an intermittent dosing schedule that mitigated hematologic toxicity. While the Phase 2
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MANTRA-2 trial showed promising responses in a basket population, the Phase 3 MANTRA
trial in DDLPS did not meet its primary endpoint for progression-free survival when compared
to the standard of care. These findings suggest that while milademetan can achieve responses,
they may be short-lived in some refractory solid tumors.[1][6] Future research may focus on
combination strategies and further biomarker refinement to enhance the durability of clinical
benefit.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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